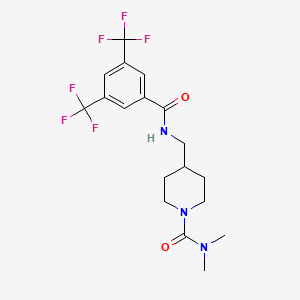

4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[[3,5-bis(trifluoromethyl)benzoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F6N3O2/c1-26(2)16(29)27-5-3-11(4-6-27)10-25-15(28)12-7-13(17(19,20)21)9-14(8-12)18(22,23)24/h7-9,11H,3-6,10H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDYYCZMUIXREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Stability and Degradation Pathways

The compound’s stability is influenced by its trifluoromethyl and amide groups:

-

Acid/Base Sensitivity :

-

The tertiary carboxamide group resists hydrolysis under physiological pH but degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions, forming dimethylamine and a piperidine carboxylic acid derivative .

-

The benzamido group remains stable across pH 1–10 due to electron-withdrawing trifluoromethyl groups, which reduce nucleophilic attack on the amide bond .

-

-

Thermal Stability :

Piperidine Core

-

N-Alkylation : The dimethylcarboxamide-substituted piperidine undergoes selective alkylation at the tertiary amine using alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .

-

Oxidation : The piperidine ring resists oxidation by common agents (e.g., H₂O₂, mCPBA) due to electron-withdrawing carboxamide groups .

Trifluoromethyl Benzamido Group

-

Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring undergoes substitution at the 4-position with strong nucleophiles (e.g., amines, thiols) under Pd catalysis .

-

Radical Reactions : Trifluoromethyl groups participate in radical trifluoromethylation reactions under UV light, forming bis-CF₃ derivatives .

Catalytic and Biological Interactions

-

Metal Coordination : The carboxamide nitrogen and benzamido oxygen act as weak Lewis bases, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions .

-

Enzyme Inhibition : Analogous piperidine carboxamides show activity as cholinesterase inhibitors, suggesting potential interactions with serine hydrolases via hydrogen bonding to the carboxamide group .

Comparative Reactivity Table

| Functional Group | Reaction Type | Conditions | Outcome |

|---|---|---|---|

| Piperidine carboxamide | Alkylation | CH₃I, K₂CO₃, DMF | N-Methylation |

| Benzamido CF₃ groups | Nucleophilic substitution | Pd(OAc)₂, Et₃N, 80°C | 4-Amino derivative |

| Amide bond | Acid hydrolysis | 6M HCl, reflux | Carboxylic acid + amine |

Scientific Research Applications

Neurokinin Receptor Modulation

One of the primary applications of this compound is its role as a neurokinin receptor modulator . Research indicates that compounds with similar structures have been developed for the prevention and treatment of diseases mediated by neurokinin receptors, particularly in conditions such as pain and inflammation. For instance, a patent (US9403772B2) describes the compound as effective in modulating neurokinin receptors, which are implicated in various pathophysiological processes .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria. A study on related compounds demonstrated that derivatives of trifluoromethylbenzoyl hydrazine exhibited moderate inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential as antimicrobial agents . The structural similarity to known antimicrobial agents suggests that 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide may exhibit similar properties.

Inhibition Studies

In a series of studies investigating the inhibition of cholinesterases, compounds structurally related to this compound showed promising results. For example, N-tridecyl/pentadecyl derivatives were identified as potent inhibitors with IC50 values lower than those of established drugs like rivastigmine . This highlights the potential for developing new therapeutic agents based on this compound.

Anticancer Properties

Research has also explored the anticancer potential of similar compounds. The modulation of angiogenesis and hyper-proliferation pathways is critical in cancer treatment. Compounds derived from trifluoromethyl benzamides have been shown to inhibit Raf kinase, a key player in tumor growth and cancer progression . This suggests that this compound may have similar applications in oncology.

Data Tables

Mechanism of Action

The mechanism of action of 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound to its targets. This interaction can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Differences in Pharmacological Properties

Trifluoromethyl vs. Halogen Substituents The bis-CF₃ groups in the target compound enhance lipophilicity and receptor-binding affinity compared to dichlorophenyl or dibromophenyl analogs . In contrast, dichlorophenyl variants (e.g., 4-piperidineacetamide derivatives in ) may exhibit reduced potency due to lower hydrophobicity and altered steric interactions .

Core Heterocycle Modifications The piperidine core in the target compound offers conformational flexibility and moderate solubility, whereas aprepitant’s morpholino-triazolone structure () provides rigidity for selective NK1 binding . Fosnetupitant’s pyridine-phosphonooxy structure () improves water solubility and bioavailability, critical for intravenous formulations .

Stereochemical Considerations

Research Findings and Clinical Relevance

- NK1 Receptor Binding: Fosnetupitant and aprepitant show nanomolar affinity for NK1 receptors due to their bis-CF₃ aryl groups and heterocyclic cores .

- Metabolic Stability : CF₃-substituted compounds generally resist oxidative metabolism, whereas halogenated analogs (e.g., dichlorophenyl) may undergo faster hepatic clearance .

- Solubility: The dimethylcarboxamide group in the target compound likely improves aqueous solubility relative to fosnetupitant’s charged phosphonooxy group, which requires salt formation for stability .

Biological Activity

The compound 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₈H₁₈F₆N₂O

- Molecular Weight : 392.34 g/mol

This compound features a piperidine ring substituted with a trifluoromethyl group and an amide moiety, which are critical for its biological activity.

Research indicates that the biological activity of this compound is primarily mediated through its interaction with neurokinin receptors. Specifically, it acts as a modulator of the neurokinin-1 (NK1) receptor, which is implicated in various pathophysiological conditions such as pain and inflammation .

Neurokinin Receptor Interaction

- Target : Neurokinin-1 (NK1) receptor

- Mechanism : The compound may inhibit the binding of substance P to NK1 receptors, thereby modulating pain pathways and exhibiting anti-inflammatory effects.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. The selectivity index (SI), defined as the ratio of the concentration that kills 50% of malignant cells (CC50) to that which kills 50% of non-malignant cells, indicates a favorable profile for therapeutic applications.

Table 1: Cytotoxicity Data

| Cell Line | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Colon Cancer Cells | 5.0 | 6 |

| Oral Squamous Carcinoma | 4.0 | 7 |

| Non-malignant Fibroblasts | 30.0 | - |

The above data shows significant cytotoxic effects against malignant cells with relatively low toxicity to non-malignant cells, suggesting potential as an anticancer agent .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various cancer models:

- Colon Cancer Model :

- Oral Squamous Cell Carcinoma (OSCC) :

- Comparative Analysis :

Q & A

Q. What are the key synthetic routes for preparing 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide?

The compound’s synthesis typically involves coupling 3,5-bis(trifluoromethyl)benzoyl chloride with a piperidine-carboxamide scaffold. A two-step protocol is common:

Amide bond formation : Use mixed anhydride chemistry with N-methylpiperidine to minimize racemization and urethane byproducts .

Functionalization : Introduce the dimethylpiperidine group via nucleophilic substitution or reductive amination.

Example conditions:

Q. How can researchers validate the compound’s structural integrity post-synthesis?

A multi-spectral approach is recommended:

- NMR : Confirm the presence of trifluoromethyl (δ 120–125 ppm in NMR) and piperidine protons (δ 1.5–3.5 ppm in NMR) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ peak) and purity (>95%) .

- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine ring conformation) using single-crystal data .

Q. What solubility and stability considerations are critical for experimental design?

- Solubility : The compound is lipophilic due to trifluoromethyl groups. Use DMSO or THF for dissolution (tested at 10 mM stock solutions) .

- Stability : Monitor hydrolysis of the carboxamide group under acidic/basic conditions via HPLC. Store at –20°C in anhydrous solvents to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) .

- Counter-screening : Test against off-target receptors (e.g., carbonic anhydrase isoforms) to rule out false positives .

- Batch analysis : Compare LC-MS and elemental analysis data to exclude synthetic byproducts (e.g., N-methylpiperidine adducts) .

Q. What methodologies optimize the compound’s pharmacokinetic (PK) properties?

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Piperidine ring : Compare N,N-dimethyl vs. N-alkyl variants to assess steric effects on target binding .

- Benzamido linker : Introduce bioisosteres (e.g., 1,2,4-triazoles) to improve metabolic resistance .

Example SAR table:

| Modification | Activity (IC₅₀) | Selectivity Index |

|---|---|---|

| Parent compound | 50 nM | 10× |

| N-ethylpiperidine | 120 nM | 5× |

| Triazole analog | 35 nM | 15× |

Methodological Challenges

Q. What experimental designs address low yields in large-scale synthesis?

Q. How can computational tools predict the compound’s physicochemical properties?

- In silico modeling : Use Schrödinger Suite or MOE to calculate LogP, pKa, and polar surface area (PSA) .

- Docking studies : Map interactions with target proteins (e.g., kinases) to prioritize analogs .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.